4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-
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Overview
Description
4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 . This compound is characterized by the presence of a hydroxy group and a double bond within its structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps .
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxy group and the double bond within its structure allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hexen-3-one, 4,5-dimethyl-: Similar structure but lacks the hydroxy group.
3-Hexen-2-one, 4-hydroxy-5-methyl-: Similar structure with a different substitution pattern
Uniqueness
4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is unique due to the presence of both a hydroxy group and a double bond within its structure. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
59892-35-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-hydroxy-5,5-dimethylhex-3-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5,10H,1-4H3 |
InChI Key |
ADKXSDNPFKCVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(C)(C)C)O |
Origin of Product |
United States |
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